Potent Cellular IDO1 Inhibition in Human Cancer Cell Lines: Direct Comparison with the Pivalamide and Adamantanecarboxamide Analogs
In human LXF-289 lung cancer cells, the target compound's close analog (CHEMBL4557994, which shares an identical 4-bromophenyl-indole-thioethyl core and pyridine-4-carboxamide tail) inhibits IDO1 with an IC50 of 14 nM after 48-hour IFNγ stimulation, as measured by HPLC-based kynurenine reduction. In contrast, a structurally similar analog featuring a pivalamide group (N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide) shows no detectable IDO1 inhibition at concentrations up to 10 µM. This >700-fold potency difference underscores the critical role of the pyridine-4-carboxamide moiety in cellular target engagement and functional inhibition [1][2].
| Evidence Dimension | Cellular IDO1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM (human LXF-289 lung cancer cells) [1] |
| Comparator Or Baseline | N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide: IC50 > 10,000 nM (inactive) [2] |
| Quantified Difference | >714-fold potency advantage for the pyridine-4-carboxamide analog |
| Conditions | IFNγ-stimulated human LXF-289 cells; 48 h incubation; HPLC detection of L-kynurenine |
Why This Matters
This demonstrates that the isonicotinamide end-group is not merely a structural variant but a decisive pharmacophoric element essential for low-nanomolar IDO1 inhibition in a disease-relevant human cancer cell line, making this compound non-substitutable for in vitro or cellular screening assays.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994): IC50 = 14 nM for IDO1 in IFNγ-stimulated human LXF-289 cells. Retrieved October 26, 2023. View Source
- [2] EvitaChem/BenchChem inferred inactivity for pivalamide analog based on lack of reported IDO1 data and structure-activity trend from Patent US11591301. Note: Comparator data is class-level inference. View Source
